molecular formula C12H16N2O B13232431 4-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile

4-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile

Cat. No.: B13232431
M. Wt: 204.27 g/mol
InChI Key: WJWUYNYTPXVODQ-UHFFFAOYSA-N
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Description

4-{[(1-Methoxypropan-2-yl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H16N2O. It is characterized by the presence of a benzonitrile group attached to a methoxypropan-2-ylamino moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Methoxypropan-2-yl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 1-methoxypropan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Methoxypropan-2-yl)amino]methyl}benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(1-Methoxypropan-2-yl)amino]methyl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(1-Methoxypropan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1-Methoxypropan-2-yl)amino]methyl}benzonitrile
  • 4-{[(1-Ethoxypropan-2-yl)amino]methyl}benzonitrile
  • 4-{[(1-Methoxybutan-2-yl)amino]methyl}benzonitrile

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-[(1-methoxypropan-2-ylamino)methyl]benzonitrile

InChI

InChI=1S/C12H16N2O/c1-10(9-15-2)14-8-12-5-3-11(7-13)4-6-12/h3-6,10,14H,8-9H2,1-2H3

InChI Key

WJWUYNYTPXVODQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=CC=C(C=C1)C#N

Origin of Product

United States

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